(2R)-2-amino-2-phenylpropanoic acid
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Overview
Description
(2R)-2-amino-2-phenylpropanoic acid, also known as D-phenylalanine, is an essential amino acid that plays a crucial role in various biological processes. It is one of the twenty standard amino acids used by cells to synthesize proteins. This compound is characterized by the presence of an amino group, a phenyl group, and a carboxylic acid group attached to a central carbon atom, making it a chiral molecule with two enantiomers: D-phenylalanine and L-phenylalanine.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
Research suggests that similar compounds may act by modulating neurotransmitter levels, inhibiting enzyme activity, or interacting with specific receptors .
Biochemical Pathways
Related compounds have been shown to influence various metabolic and signaling pathways, including the tca cycle, nadph metabolism, and glutamate release .
Pharmacokinetics
Similar compounds have been studied, providing insights into potential adme properties .
Result of Action
Related compounds have been shown to have various effects, such as reducing glutamate release, modulating neurotransmitter levels, and influencing enzyme activity .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-phenylpropanoic acid can be achieved through several methods. One common approach involves the Strecker synthesis, which includes the reaction of benzaldehyde with ammonium chloride and potassium cyanide to form phenylalanine nitrile, followed by hydrolysis to yield the desired amino acid. Another method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts to produce enantiomerically pure this compound.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified from the fermentation broth. This method is preferred due to its cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(2R)-2-amino-2-phenylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme function and protein structure.
Medicine: Investigated for its potential therapeutic effects in conditions such as chronic pain and depression. It is also used in the synthesis of peptide-based drugs.
Industry: Employed in the production of artificial sweeteners and as a feed additive in animal nutrition.
Comparison with Similar Compounds
Similar Compounds
L-phenylalanine: The enantiomer of (2R)-2-amino-2-phenylpropanoic acid, which is also an essential amino acid with similar biological functions.
Tyrosine: A hydroxylated derivative of phenylalanine, involved in the synthesis of neurotransmitters and hormones.
Tryptophan: Another aromatic amino acid, serving as a precursor for serotonin and melatonin.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its interaction with biological molecules and its incorporation into proteins. Its ability to modulate enzyme activity and receptor function also sets it apart from other amino acids.
Properties
IUPAC Name |
(2R)-2-amino-2-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,10H2,1H3,(H,11,12)/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCSFFGLRQDZDE-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C1=CC=CC=C1)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357432 |
Source
|
Record name | (R)-2-phenyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29738-09-8 |
Source
|
Record name | (R)-2-phenyl-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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